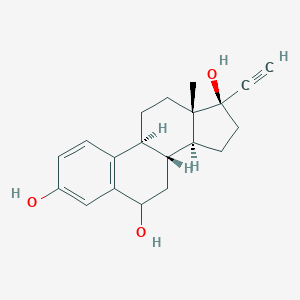

Ethinyl estriol

Description

Context of Synthetic Estrogens in Steroid Hormone Science

Synthetic estrogens play a significant role in steroid hormone science by providing researchers with probes to investigate specific aspects of estrogen receptor biology and downstream signaling pathways. Unlike natural estrogens, which can be rapidly metabolized, synthetic analogues are often designed to be more resistant to degradation, allowing for sustained exposure in experimental models wikipedia.orgwikidoc.org. This enhanced metabolic stability facilitates studies on the long-term effects of estrogen receptor activation and the dynamics of receptor-ligand interactions.

Furthermore, synthetic estrogens with modified structures can exhibit different pharmacokinetic profiles compared to endogenous estrogens. For instance, the addition of an ethinyl group at the C17 position, as seen in compounds like ethinylestradiol, significantly increases oral bioavailability by reducing first-pass metabolism in the liver wikipedia.orgwikidoc.org. This property has been particularly important in the development of oral contraceptives and hormone replacement therapies, although in an academic context, it allows for systemic delivery and study of estrogenic effects in vivo.

The development and study of synthetic estrogens have also been driven by the need to understand the structural requirements for high-affinity binding to estrogen receptors and the subsequent conformational changes that lead to distinct biological responses. By synthesizing compounds with specific modifications, researchers can probe the ligand-binding domain of ERs and identify key interactions that govern receptor activation or inhibition plos.orgacs.orgacs.org.

Academic Significance of Estriol (B74026) Derivatives in Receptor Biology

Estriol (E3), a major human estrogen, is characterized by its relatively weaker and shorter-acting estrogenic effects compared to estradiol (B170435) nih.gov. This distinct pharmacological profile has made estriol and its derivatives particularly interesting in academic research focused on dissecting the nuances of estrogen receptor signaling. Estriol derivatives, including synthetic modifications like ethinyl estriol, have been used to investigate the temporal dynamics of estrogen receptor binding, nuclear translocation, and subsequent gene activation nih.gov.

Studies utilizing estriol derivatives have provided valuable insights into the relationship between the duration of nuclear estrogen receptor occupancy and the resulting biological responses. For example, research comparing estriol with more long-acting derivatives like this compound has demonstrated that prolonged maintenance of the hormone-receptor complex in the nucleus is crucial for sustained uterine growth and metabolic effects nih.gov. These findings support the concept that the kinetics of receptor binding and dissociation significantly influence the qualitative nature of the estrogenic response.

Moreover, estriol derivatives serve as tools to explore the differential activation of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) subtypes. While both receptors bind estrogens, they can mediate distinct or even opposing effects in different tissues cancerbiomed.orgoup.com. Academic studies employing selective estriol derivatives or comparing the effects of various derivatives can help elucidate the specific roles of ERα and ERβ in various physiological and pathophysiological processes, such as mammary gland development, bone metabolism, and the progression of certain cancers cancerbiomed.orgmdpi.comrroij.comresearchgate.net.

The study of estriol derivatives in receptor biology also contributes to the broader understanding of selective estrogen receptor modulators (SERMs). By modifying the estriol structure, researchers aim to create compounds that can selectively activate or block estrogen signaling in a tissue-specific manner rroij.com. This research is fundamental to the development of new therapeutic agents with improved efficacy and reduced side effects for conditions ranging from hormone-dependent cancers to osteoporosis rroij.com.

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3/t14-,15-,17+,18?,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBUZQAUNLRYCT-TXFRKKNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC(C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108646-70-4 | |

| Record name | Ethinyl estriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108646704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Mechanisms of Action of Ethinyl Estriol

Estrogen Receptor Interactions

Ethinyl estriol (B74026) acts as an agonist of estrogen receptors nih.gov. Its ability to elicit biological responses is directly linked to its capacity to bind to and activate these receptors patsnap.comnih.gov.

Relative Binding Affinity to Estrogen Receptors

Studies have investigated the binding affinity of ethinyl estriol to estrogen receptors. While specific detailed data on the relative binding affinity (RBA) of this compound (EE3) compared to other estrogens is less widely available in the provided search results than for ethinyl estradiol (B170435) (EE2), the mechanism of action is understood to involve ER binding nih.govnih.gov. Ethinylestradiol, a related synthetic estrogen, has been shown to have a high binding affinity for both ERα and ERβ, in some studies exceeding that of estradiol for ERα wikipedia.org. The introduction of an ethinyl group at the 17α position, as seen in both ethinylestriol and ethinylestradiol, generally enhances oral activity and resistance to metabolism compared to their non-ethinylated counterparts wikipedia.orgdrugbank.com.

Comparative Binding with Estriol and Estradiol

This compound is a derivative of estriol wikipedia.org. Estriol is considered a weak estrogen with lower potency and binding affinity for ERs compared to estradiol wikipedia.orgwikipedia.orgnih.gov. One study comparing estriol and its derivatives, including this compound, in uterotrophic assays indicated that biological potency followed the order of this compound cyclopentyl ether > this compound or estradiol > estriol cyclopentyl ether > estriol nih.govoup.com. This suggests that the ethinyl modification can increase the biological potency relative to estriol, bringing it closer to or exceeding that of estradiol in certain contexts nih.govoup.com. While direct comparative binding affinity values for this compound versus estriol and estradiol are not explicitly detailed in the provided snippets, the observed biological potency differences in uterotrophic assays imply differences in receptor interaction or downstream signaling compared to estriol nih.govoup.com. Ethinylestradiol, for comparison, has been reported to have a higher affinity for ERα than estradiol in some studies wikipedia.orgnih.gov.

Receptor Subcellular Localization and Dynamics

Estrogen receptors are found in both the cytoplasm and the nucleus, with the majority typically located in the nucleus in the absence of a ligand wikipedia.orgmdpi.com. Upon binding to an estrogenic compound like this compound, the receptor undergoes activation, which involves translocation to the nucleus and subsequent binding to DNA or interaction with other nuclear proteins nih.govwikipedia.org.

Maintenance of Hormone-Receptor Complex in the Uterine Nucleus

The duration for which the hormone-receptor complex is maintained within the nucleus is a critical factor influencing the magnitude and duration of the biological response nih.gov. Studies comparing estriol, estradiol, and this compound have shown differences in the temporal dynamics of nuclear receptor levels nih.gov. After administration of estriol, nuclear receptor levels in the uterus decline rapidly nih.govoup.com. In contrast, after administration of this compound or estradiol, nuclear receptor levels decline less rapidly, remaining elevated for a more extended period nih.govoup.com. This prolonged retention of the hormone-receptor complex in the uterine nucleus by this compound is associated with a more sustained biological effect compared to estriol nih.govoup.com.

Temporal Relationships Between Nuclear Receptor Levels and Biological Responses

There is a strong correlation between the sustained presence of the hormone-receptor complex in the uterine nucleus and the magnitude and duration of biological responses nih.govoup.com. Research using estriol and its derivatives, including this compound, has demonstrated that compounds leading to prolonged maintenance of nuclear receptor levels also result in sustained uterine growth and metabolic changes nih.govoup.com. For example, while estriol elicits early uterotrophic responses (e.g., increased uterine wet weight and glucose phosphorylation at 2-6 hours), it provides only weak stimulation of later responses (e.g., increased DNA synthesis and uterine weight at 20-72 hours) nih.govoup.com. This compound, by maintaining higher nuclear receptor levels for a longer duration (at least twofold above control until 24-48 hours), elicits both early and later uterotrophic responses, showing a more prolonged effect on uterine weight and DNA synthesis nih.govoup.com. This supports the concept that sustained occupancy of nuclear estrogen receptors is crucial for true uterine growth nih.govoup.com.

Influence on Uterine Biological Responses

This compound exerts a significant influence on uterine biological responses, consistent with its activity as an estrogen receptor agonist nih.govnih.gov. Studies, particularly uterotrophic assays in animal models, have demonstrated that this compound stimulates uterine growth and metabolic activity nih.govoup.com. This includes increases in uterine wet weight and enhanced rates of glucose phosphorylation nih.govoup.com. Furthermore, this compound has been shown to stimulate DNA synthesis in the uterus, indicating its role in promoting cellular proliferation nih.govoup.com. The magnitude and duration of these uterine responses are closely linked to the temporal profile of nuclear estrogen receptor occupancy by this compound nih.govoup.com.

Here is an interactive table summarizing comparative biological potency data from a uterotrophic assay involving estriol and its derivatives:

Note: This table is based on the relative order of biological potency observed in 3-day uterotrophic assays as described in the provided source nih.govoup.com.

Here is an interactive table illustrating the temporal effects on uterine weight and nuclear receptor levels:

Note: This table is based on the temporal responses observed after a single injection of 5 µg of compound as described in the provided source nih.govoup.com.

Stimulation of Uterine Growth and Metabolism

This compound is a potent stimulant of uterine growth, a process known as the uterotrophic response. nih.govoup.com This growth involves increases in both the size and number of uterine cells (hypertrophy and hyperplasia), contributing to a significant increase in uterine weight. oup.com The uterotrophic response elicited by this compound can be rapid, with detectable changes occurring within hours of exposure and becoming maximal within 24 hours, remaining elevated for an extended period. oup.com

The stimulation of uterine growth is accompanied by increased metabolic activity. nih.gov Studies have shown that this compound leads to enhanced rates of glucose metabolism in the uterus. nih.gov This metabolic shift supports the energy demands of increased cellular proliferation and growth.

Research findings highlight the temporal relationship between this compound exposure and uterine growth. A single administration can lead to a rapid increase in uterine wet weight. nih.gov This early response is followed by more sustained growth over a period of 72 hours or longer, depending on the duration of nuclear estrogen-receptor complex maintenance. nih.gov

Effects on 2-Deoxyglucose Metabolism

This compound significantly impacts the metabolism of 2-deoxyglucose in the uterus. nih.gov 2-Deoxyglucose phosphorylation is an indicator of glucose uptake and utilization by cells. This compound has been shown to elicit both early and later waves of increased 2-deoxyglucose phosphorylation in uterine tissue. nih.gov

The early wave of increased phosphorylation occurs within a few hours after exposure, typically peaking between 2 to 6 hours. nih.gov A later wave of enhanced 2-deoxyglucose phosphorylation is observed at later time points, such as 20-24 hours after administration. nih.gov This sustained effect on glucose metabolism is linked to the prolonged presence of the hormone-receptor complex in the uterine nucleus. nih.gov

Data from research comparing this compound to other estrogens like estriol (E3) and estradiol demonstrates differences in the duration of their effects on 2-deoxyglucose phosphorylation. While estriol elicits the early response, this compound, similar to estradiol, shows a more prolonged stimulation of this metabolic process. nih.gov

| Compound | Early 2-Deoxyglucose Phosphorylation (2-6 h) | Later 2-Deoxyglucose Phosphorylation (20-24 h) |

| Estriol (E3) | Stimulates | Weak Stimulation |

| This compound | Stimulates | Enhanced Rates |

| Estradiol | Stimulates | Enhanced Rates |

Prolonged Effect on DNA Synthesis Rate

This compound has a prolonged stimulatory effect on the rate of DNA synthesis in the uterus. nih.gov Increased DNA synthesis is a critical component of hyperplasia, the increase in cell number that contributes to uterine growth.

Studies have shown that this compound leads to a sustained increase in the rate of DNA synthesis over a period of 72 hours. nih.gov This prolonged effect is correlated with the maintenance of elevated nuclear estrogen receptor levels. nih.gov The sustained presence of the this compound-estrogen receptor complex in the nucleus appears to be necessary for the prolonged stimulation of DNA synthesis and subsequent uterine growth. nih.gov

Research comparing this compound to estriol indicates that while estriol provides only weak stimulation of DNA synthesis over a 72-hour period, this compound, like estradiol, exhibits a more prolonged effect. nih.gov

| Compound | Effect on DNA Synthesis Rate (over 72 h) |

| Estriol (E3) | Weak Stimulation |

| This compound | Prolonged Effect |

| Estradiol | Prolonged Effect |

Structure Activity Relationships of Ethinyl Estriol

Impact of the 17α-Ethinyl Group on Estrogenic Activity of Estriol (B74026)

Ethinyl estriol (17α-ethynylestriol) is a synthetic derivative of estriol with an ethinyl group introduced at the 17α position. This seemingly minor structural modification has a profound impact on its biological activity, particularly its oral bioavailability and resistance to metabolism wikipedia.orgumt.edu.my.

The addition of the 17α-ethinyl group significantly increases the resistance of this compound to first-pass hepatic metabolism, a major pathway for the inactivation of natural estrogens like estriol and estradiol (B170435) when administered orally. umt.edu.mywikipedia.org. This enhanced metabolic stability leads to substantially improved oral bioavailability compared to its natural counterparts. umt.edu.mywikipedia.org.

While the search results primarily discuss the impact of the 17α-ethinyl group on estradiol (forming ethinylestradiol), the principle of increased metabolic stability and oral bioavailability due to this modification is directly applicable to estriol as well, resulting in this compound. The presence of the ethinyl group at the C-17 atom prevents oxidation at this position, contributing to its stability. umt.edu.my.

Structural Modifications and Sustained Receptor Engagement

The interaction of estrogens with estrogen receptors (ERα and ERβ) is a key determinant of their biological effects. The binding affinity and the subsequent conformational changes induced in the receptor by the ligand influence the degree and duration of receptor activation.

While specific detailed research findings on the structural modifications of this compound directly related to sustained receptor engagement were not extensively available in the search results, information on ethinylestradiol, a closely related compound with the same 17α-ethinyl modification, provides relevant insights. Ethinylestradiol binds to and activates both ERα and ERβ isoforms. wikipedia.org. Studies have shown that ethinylestradiol can have a higher binding affinity for ERα compared to estradiol, while its affinity for ERβ may be lower or similar depending on the study. wikipedia.orgnih.govfirstwordpharma.com.

The presence of the 17α-ethinyl group, in addition to conferring metabolic stability, can influence the interaction with the estrogen receptor binding pocket, potentially affecting the induced conformational changes and the recruitment of coactivators or corepressors. favv-afsca.beresearchgate.net. This, in turn, can impact the duration and nature of the downstream transcriptional responses mediated by the activated receptor complex. favv-afsca.beresearchgate.net. Research suggests that the actions of some estrogenic compounds, including metabolites like ethinyl estradiol sulfate, can involve rapid, non-genomic signaling pathways likely restricted to cell-surface receptor engagement, in addition to the classical nuclear receptor-mediated effects. researchgate.netnih.gov.

Comparative Biological Potency with Estriol and Estradiol

The biological potency of estrogens is a measure of their effectiveness in eliciting an estrogenic response. This potency is influenced by a combination of factors, including receptor binding affinity, metabolic stability, and pharmacokinetic properties.

This compound, due to the 17α-ethinyl group, exhibits significantly altered biological potency compared to its natural precursor, estriol, and also differs in potency relative to estradiol. Natural estriol is generally considered a weak estrogen with much lower potency than estradiol. wikipedia.orgwikipedia.org. In vitro studies have shown that the relative binding affinity and transactivational capacity of estriol for ERα and ERβ are considerably lower than those of estradiol. wikipedia.orgwikipedia.org.

Ethinylestradiol, with the same 17α-ethinyl modification as this compound, is known to be significantly more potent than natural estrogens like estradiol when administered orally, largely due to its increased resistance to first-pass metabolism. umt.edu.mywikipedia.org. Oral ethinylestradiol can be on the order of 100 times as potent by weight as micronized estradiol. wikipedia.org. While direct comparative potency data specifically for oral this compound relative to estriol and estradiol were not prominently found, the structural similarity to ethinylestradiol suggests that this compound would also exhibit enhanced oral potency compared to estriol due to the stabilizing effect of the 17α-ethinyl group.

Studies comparing different estrogens highlight that the high potency of synthetic estrogens like ethinylestradiol is notable in their effects on estrogen-sensitive hepatic globulins and coagulation factors. nih.govfirstwordpharma.com. The relative potency can also vary depending on the specific biological endpoint or tissue being examined. wikipedia.org.

Interactive Data Table: Relative Binding Affinities for Estrogen Receptors (ER)

While direct data for this compound was not found, the following table presents comparative relative binding affinities for Ethinylestradiol, Estradiol, and Estriol based on available search results. These values are relative to Estradiol (E2), which is typically assigned a reference value of 100%.

| Compound | Relative Binding Affinity (RBA) for ERα (% of Estradiol) | Relative Binding Affinity (RBA) for ERβ (% of Estradiol) | Source |

| Estradiol (E2) | 100 | 100 | wikipedia.orgwikipedia.org |

| Estriol (E3) | 11.3 - 14 | 17.6 - 21 | wikipedia.orgwikipedia.org |

| Ethinylestradiol (EE2) | 194 - 233 | 38 - 151 | wikipedia.orgnih.govfirstwordpharma.com |

Note: Values for Ethinylestradiol vary between studies. wikipedia.orgnih.govfirstwordpharma.com. The range reflects reported findings.

Interactive Data Table: Comparative Oral Potency

Direct quantitative comparisons of oral potency for this compound were not available. However, the following table presents reported relative oral potencies for Ethinylestradiol compared to natural estrogens, illustrating the impact of the 17α-ethinyl group on oral activity.

| Compound | Relative Oral Potency (vs. Micronized Estradiol) | Source |

| Micronized Estradiol | 1 | wikipedia.org |

| Ethinylestradiol | ~100 | wikipedia.org |

Note: This table provides context based on the properties of the structurally related ethinylestradiol, highlighting the general effect of the 17α-ethinyl modification on oral potency.

In Vitro Research Methodologies for Ethinyl Estriol

Competitive Protein Binding Assays in Cell-Free Uterine Cytosol

Competitive protein binding assays utilizing cell-free uterine cytosol are a fundamental in vitro method for assessing the affinity of a compound for the estrogen receptor (ER). This technique involves incubating a radiolabeled estrogen, typically [³H]estradiol, with a preparation of uterine cytosol (containing the ER) in the presence of increasing concentrations of the test compound, such as ethinyl estriol (B74026). The extent to which the test compound competes with the radiolabeled estrogen for binding sites on the receptor indicates its relative binding affinity. alfa-chemistry.comwikipedia.orggoogle.com

Studies employing this methodology with rat uterine cytosol have shown that ethinyl estriol competes for binding to the estrogen receptor. The binding ability of this compound relative to estradiol (B170435) has been determined. In one study, the binding ability of this compound was found to be approximately 90% relative to estradiol, while estriol (E3) showed a relative binding ability of approximately 30%. calpaclab.com This suggests that this compound has a high affinity for the uterine estrogen receptor in this in vitro system, comparable to that of estradiol.

The competitive protein binding assay provides a quantitative measure, often expressed as an IC₅₀ value (the concentration of the competitor that inhibits 50% of the maximal radiolabeled ligand binding) or a relative binding affinity (RBA) compared to a standard like estradiol. wikipedia.orggoogle.com These in vitro binding data can serve as a screening tool to identify chemicals with potential estrogenic or anti-estrogenic properties and can be used in the development of Quantitative Structure-Activity Relationship models. google.comciteab.com

Uterotrophic Assays for Biological Potency Assessment

Uterotrophic assays are a classical method, often conducted in vivo, but the underlying principles of assessing estrogenic potency through effects on uterine growth are relevant to in vitro and ex vivo studies involving uterine tissue or cells. These assays evaluate the ability of a compound to stimulate uterine growth, a hallmark response to estrogen exposure. While the most common format is an in vivo assay measuring uterine weight increase in rodents, in vitro assessments can involve examining the direct effects of compounds on uterine tissue explants or cultured uterine cells, including changes in cell proliferation and differentiation. sigmaaldrich.comfishersci.befishersci.ca

Research involving this compound and other estriol derivatives has utilized uterotrophic assay principles to compare their biological potency. Dose-response curves from 3-day uterotrophic assays have indicated the relative potencies of different compounds. In comparative studies, the biological potency in stimulating uterine growth generally follows an order where this compound (EE3) is more potent than estriol (E3). calpaclab.comalchetron.com For instance, this compound showed a more prolonged uterine weight elevation compared to estriol in experimental models. calpaclab.comalchetron.com

The uterotrophic response is a complex process involving various cellular and molecular events triggered by estrogen receptor activation. In vitro and ex vivo approaches allow for the investigation of specific aspects of this response, such as receptor binding, gene expression, and cellular metabolic changes, in isolation from systemic factors.

Analysis of Uterine Weight and Cellular Metabolism in Experimental Models

Studies examining the effects of this compound have detailed its impact on uterine weight over time in experimental models. Following administration, this compound has been shown to elicit a prolonged elevation of uterine wet weight. In one study, uterine weight remained elevated for at least 48-72 hours after a single administration of this compound, in contrast to the more rapid decline observed with estriol. calpaclab.comalchetron.com

Q & A

Basic Research Questions

Q. How does the estrogenic potency of ethinyl estriol compare to estriol and other synthetic estrogens, and what experimental models are appropriate for such evaluations?

- Methodological Answer : Utilize rodent uterotrophic assays to measure uterine weight changes and glucose metabolism post-administration. Compare temporal nuclear receptor retention via radiolabeled ligand displacement assays. This compound (EE3) exhibits lower potency than ethinyl estradiol (EE2) but prolonged receptor occupancy compared to estriol (E3) when assessed over 24–72 hours .

Q. What structural modifications enhance this compound's biological activity, and how are these evaluated experimentally?

- Methodological Answer : Synthesize derivatives (e.g., this compound cyclopentyl ether, EE3CPE) and compare nuclear receptor retention using time-course studies. Measure uterine DNA synthesis rates and glucose metabolism phases (early: 2–6 h; late: 20–24 h) to quantify prolonged activity. EE3CPE shows 2-fold higher nuclear receptor retention than EE3 at 24 h .

Q. How do researchers mitigate cross-reactivity when quantifying this compound in immunoassays?

- Methodological Answer : Validate assays using 2D molecular similarity analysis (e.g., ROC curve comparisons) against structurally related estrogens (estrone, estradiol). Cross-reactivity thresholds <1% for non-target compounds ensure specificity. Confirm results with orthogonal LC-MS/MS methods to resolve ambiguities .

Advanced Research Questions

Q. How can conflicting data on this compound's receptor binding kinetics and in vivo responses be reconciled?

- Methodological Answer : Integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate nuclear receptor occupancy (measured via radioligand assays) with biological endpoints (e.g., uterine weight). Use compartmental models to account for metabolite interference or tissue-specific receptor saturation .

Q. What chromatographic techniques effectively separate this compound from co-occurring estrogenic compounds in environmental samples?

- Methodological Answer : Optimize high-performance thin-layer chromatography (HPTLC) with mobile phases like cyclopentyl-methyl ether/methyl-ethyl ketone (75:25 v/v). Validate separation using retardation factor (RF) values and log P correlations. For complex matrices, couple with UHPLC-MS/MS for unambiguous identification .

Q. How should ecological risk assessments address this compound's potential toxicity when data is limited?

- Methodological Answer : Apply read-across strategies using ethinyl estradiol (EE2) toxicity data (e.g., LC50 for fish: 1.2 µg/L). Conduct chronic exposure studies on Daphnia magna or zebrafish, focusing on endocrine disruption endpoints (vitellogenin induction, reproductive fitness). Follow OECD Test Guidelines 229/230 for standardized protocols .

Data Analysis & Experimental Design

Q. What statistical approaches resolve variability in this compound's dose-response relationships across studies?

- Methodological Answer : Use mixed-effects models to account for inter-study heterogeneity (e.g., species, administration routes). Meta-regression with covariates like receptor binding affinity (Kd) or metabolic half-life (t½) can identify confounding factors. Publicly share raw data via platforms like Figshare for transparency .

Q. How are time-course studies designed to capture this compound's biphasic biological responses?

- Methodological Answer : Sample uterine tissue at critical intervals (0.5, 3, 6, 24, 48, 72 h post-administration) to track early (glucose phosphorylation) and late (DNA synthesis) responses. Include estradiol and estriol controls to benchmark temporal activity profiles .

Safety & Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use closed systems and electrostatic grounding to prevent dust explosion risks (explosive range: 20–60 g/m³). Wear chemical-resistant gloves (e.g., nitrile) and full-body PPE. Decontaminate spills with 70% ethanol followed by sodium hypochlorite (1% v/v) to neutralize estrogenic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.